11-Phosphonoundecanoic acid

Descripción general

Descripción

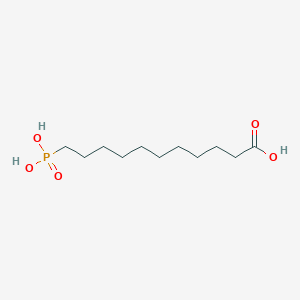

11-Phosphonoundecanoic acid is an organic compound with the molecular formula C₁₁H₂₃O₅P. It is a phosphonic acid derivative characterized by a long aliphatic chain with a terminal phosphonic acid group. This compound is known for its applications in various fields, including material science and nanotechnology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 11-Phosphonoundecanoic acid can be synthesized through several methods. One common approach involves the reaction of undecanoic acid with phosphorus trichloride (PCl₃) and water. The reaction typically proceeds as follows:

- Undecanoic acid is reacted with phosphorus trichloride in the presence of a solvent such as dichloromethane.

- The resulting intermediate is hydrolyzed with water to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid group participates in EDC/NHS-mediated conjugation with amines, forming stable amide bonds. This reaction is pivotal for functionalizing nanoparticles (e.g., SPIONs) with proteins like bovine odorant-binding protein (bOBP) .

-

Reaction Parameters :

Surface Coordination with Metal Oxides

The phosphonic acid group chelates metal oxides (e.g., Fe₃O₄, Ga₂O₃) via strong P=O···Metal interactions, forming self-assembled monolayers (SAMs) .

-

Applications :

Esterification and Hydrolysis

The carboxylic acid undergoes reversible esterification. For example, ethanol and H₂SO₄ yield ethyl esters, while acidic hydrolysis regenerates the free acid .

Table 2: Reaction Conditions and Outcomes

Functionalization of Nanoparticles

11-PUA serves as a spacer for covalent attachment to superparamagnetic iron oxide nanoparticles (SPIONs). The phosphonate group binds the iron oxide core, while the carboxylic acid enables protein conjugation .

-

Key Findings :

These reactions underscore 11-PUA’s versatility in nanotechnology and biomedicine, particularly in drug delivery and surface engineering. Experimental methodologies emphasize mild conditions (e.g., avoidance of toxic solvents) to ensure pharmaceutical applicability .

Aplicaciones Científicas De Investigación

Synthesis Methodology

The synthesis of 11-PUA can be achieved through several methods; one effective route involves the esterification of commercially available 11-bromoundecanoic acid with triethylphosphite. This reaction typically yields high purity (over 95%) of the desired product .

Biomedical Applications

11-PUA has shown significant promise in biomedical fields, particularly in drug delivery systems. Its ability to functionalize nanoparticles enhances their biocompatibility and efficacy in targeting inflamed tissues. For instance, studies have demonstrated that nanoparticles functionalized with 11-PUA exhibit fungistatic activity against Candida albicans, indicating potential for antifungal therapies .

Case Study: Hybrid Nanoparticles

A study involving superparamagnetic nanoparticles functionalized with 11-PUA linked to biotinylated OBP (bOBP) showed enhanced biocompatibility and effective drug delivery capabilities. The nanoparticles demonstrated a concentration level of bOBP that facilitated targeted delivery in vitro, thus highlighting the utility of 11-PUA in developing hybrid therapeutic systems .

Surface Chemistry

The compound is utilized in surface chemistry for creating self-assembled monolayers (SAMs) on various substrates. These SAMs can replace traditional steel-phosphating treatments, providing improved corrosion resistance and surface functionality. The hydrophilic nature of surfaces treated with 11-PUA has been quantified using contact angle measurements, showing significant improvements over untreated surfaces .

| Application Area | Description | Key Findings |

|---|---|---|

| Biomedical | Drug delivery systems | Enhanced biocompatibility; fungistatic activity against Candida albicans |

| Surface Chemistry | Self-assembled monolayers | Improved hydrophilicity; corrosion resistance |

Nanotechnology

In nanotechnology, 11-PUA serves as a spacer molecule that enhances the stability and functionality of nanoparticles. Its unique structure allows for effective binding with proteins and other biomolecules, making it valuable for applications in biosensing and targeted therapy .

Mecanismo De Acción

The mechanism of action of 11-phosphonoundecanoic acid primarily involves its ability to bind to surfaces through its phosphonic acid group. This binding facilitates the formation of stable monolayers on various substrates, enhancing the properties of the materials. The molecular targets and pathways involved include interactions with metal oxides and other inorganic surfaces, leading to improved adhesion and stability .

Comparación Con Compuestos Similares

- 6-Phosphonohexanoic acid

- 3-Phosphonopropionic acid

- Phosphonoacetic acid

- 11-Hydroxyundecylphosphonic acid

- 12-Phosphonododecylphosphonic acid

Comparison: 11-Phosphonoundecanoic acid is unique due to its long aliphatic chain, which provides enhanced hydrophobicity and flexibility compared to shorter-chain phosphonic acids. This property makes it particularly useful in applications requiring strong surface binding and stability .

Actividad Biológica

11-Phosphonoundecanoic acid (PUA) is a phosphonic acid derivative that has garnered attention for its potential applications in biomedical fields, particularly in surface biofunctionalization and nanotechnology. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

This compound is characterized by the molecular formula and a molecular weight of 264.28 g/mol. It can be synthesized through various methods, including the esterification of 11-bromoundecanoic acid with triethyl phosphite, yielding a high-purity product suitable for biological applications .

The biological activity of this compound primarily revolves around its ability to form self-assembled monolayers (SAMs) on various substrates, such as titanium oxide and metal oxides. These SAMs enhance the surface properties of materials, promoting biocompatibility and influencing cellular interactions.

Key Mechanisms:

- Surface Modification: The formation of SAMs alters the wettability and hydrophilicity of surfaces. For instance, studies have shown that titanium surfaces treated with PUA exhibit improved hydrophilicity, which is crucial for enhancing cell adhesion and proliferation .

- Cellular Interactions: PUA-modified surfaces have demonstrated favorable interactions with fibroblasts and mesenchymal stem cells (MSCs), promoting better cellular morphology and behavior compared to untreated surfaces .

1. Nanoparticle Functionalization

A notable study involved the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs) with this compound. This modification resulted in nanoparticles that maintained their superparamagnetic properties while improving biocompatibility. In vitro tests indicated that these nanoparticles exhibited fungistatic activity against Candida albicans at submicromolar concentrations, demonstrating potential for therapeutic applications .

2. Biofunctionalization of Titanium Surfaces

Research on titanium surfaces treated with PUA revealed significant enhancements in surface roughness and hydrophilicity. Scanning Electron Microscopy (SEM) analyses showed that fibroblasts exhibited polygonal shapes with numerous vesicles on PUA-treated surfaces, indicating improved cell attachment and growth. Furthermore, MSCs displayed stable and uniform coatings on these modified surfaces, suggesting enhanced biocompatibility for dental implants .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 11-Phosphonoundecanoic acid critical for experimental design?

- Answer : The compound (C₁₁H₂₃O₅P, MW 266.27) has a melting point of 186–190°C, requiring controlled heating protocols for dissolution . Its phosphonic acid group enables strong surface binding, making solubility in polar solvents (e.g., water, ethanol) critical for homogeneous reaction conditions. Storage at −20°C in airtight containers is recommended to prevent degradation .

Q. How should researchers handle this compound to ensure experimental reproducibility?

- Answer : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. For purification, recrystallization from ethanol/water mixtures (1:1 v/v) at 60°C yields >96% purity . Avoid dust formation during weighing (use fume hoods) and confirm batch consistency via FT-IR or ³¹P NMR to detect impurities .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Answer : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) provides baseline separation. For trace analysis, LC-MS/MS in negative ionization mode (m/z 265 → 97 for phosphonate fragment) enhances sensitivity .

Advanced Research Questions

Q. How can this compound be optimized for self-assembled monolayers (SAMs) in surface modification studies?

- Answer : The phosphonic acid group binds strongly to metal oxides (e.g., TiO₂, Al₂O₃). Optimize SAM formation by dissolving the compound in degassed tetrahydrofuran (5 mM), incubating substrates for 24–48 hours at 50°C, and rinsing with ethanol to remove physisorbed molecules. Atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) confirm monolayer integrity .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

- Answer : Conflicting stability data may arise from protonation state changes. Use potentiometric titration to determine pKa values (expected: pKa₁ ≈ 2.5 for phosphonate, pKa₂ ≈ 5.8 for carboxylate). Stability studies in buffered solutions (pH 2–10) monitored via ³¹P NMR show decomposition above pH 8 due to hydroxide-mediated cleavage .

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

- Answer : Density functional theory (DFT) simulations predict electronic effects of substituents on binding affinity. For example, substituting the alkyl chain with electron-withdrawing groups (e.g., -CF₃) increases SAM stability on Au surfaces by 15–20% in MD simulations . Validate predictions with quartz crystal microbalance (QCM) experiments.

Q. Data Analysis and Contradictions

Q. How should researchers address discrepancies in bioactivity studies of this compound analogs?

- Answer : Variations in cytotoxicity data may stem from impurities or aggregation. Perform dynamic light scattering (DLS) to assess colloidal stability in cell culture media. Normalize bioactivity to molarity (not mass) and use orthogonal assays (e.g., MTT and ATP luminescence) to confirm dose-response trends .

Q. What statistical approaches are recommended for analyzing clustered data in SAM formation studies?

- Answer : Account for nested variables (e.g., substrate batch, incubation time) using mixed-effects models. Principal component analysis (PCA) reduces AFM roughness and contact angle data into interpretable factors, while ANOVA identifies significant experimental variables (p < 0.05) .

Q. Methodological Resources

- Synthesis : Refer to protocols for phosphonic acid derivatization in Journal of Organic Chemistry .

- SAM Characterization : Use AFM (ISO 11039) and XPS (ASTM E1523) standards for reproducibility .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Propiedades

IUPAC Name |

11-phosphonoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O5P/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPBZNXJGBLLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCP(=O)(O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584881 | |

| Record name | 11-Phosphonoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-24-0 | |

| Record name | 11-Phosphonoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.